molecular formula C18H13FN4OS B2363758 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide CAS No. 671199-16-9

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide

Cat. No. B2363758
CAS RN: 671199-16-9
M. Wt: 352.39
InChI Key: UIDOGOGRYJUVHG-UHFFFAOYSA-N
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Description

The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoline class . This class of compounds has been synthesized as potential anticancer agents targeting VEGFR-2 kinase .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoline derivatives is complex, with a triazole ring fused to a quinoline ring . The specific structure of “this compound” is not directly mentioned in the sources.

Scientific Research Applications

Anticancer Activity

Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives has revealed their potential in cancer treatment. A study by Reddy et al. (2015) synthesized a new series of these derivatives, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. The structural requirements essential for anticancer activity were explored, providing insights into designing more effective anticancer agents (Reddy et al., 2015).

Anticonvulsant Properties

Alswah et al. (2013) utilized a precursor similar to the compound of interest for synthesizing novel quinoxaline derivatives with anticonvulsant properties. This study highlighted the potential of these derivatives in managing convulsions, with some compounds showing best anticonvulsant activities, paving the way for further investigations into their therapeutic use (Alswah et al., 2013).

Antimicrobial Activity

The search for effective antimicrobial agents has led to the synthesis and evaluation of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides. These compounds were tested against various bacterial and fungal strains, with some showing promising results, thereby contributing to the development of new antimicrobial drugs (Antypenko et al., 2017).

Inotropic Activity

Investigations into the cardiovascular potential of 1,2,4-triazolo[4,3-a]quinoline derivatives have demonstrated their positive inotropic effects. Zhang et al. (2008) synthesized a series of these derivatives, evaluating their ability to increase stroke volume in isolated rabbit heart preparations. This research offers potential pathways for developing new treatments for heart conditions (Zhang et al., 2008).

Tyrosinase Inhibition

Hassan et al. (2022) focused on the synthesis of 1,2,4-triazole-based compounds, including those related to the compound , for inhibitory activity against mushroom tyrosinase. This study is significant for understanding the potential of these compounds in treating disorders related to melanogenesis, such as hyperpigmentation (Hassan et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator , inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, potentially inhibiting the replication and transcription processes .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA replication and transcription, it can inhibit the growth and proliferation of cancer cells . This makes it a potential candidate for anticancer therapies .

Pharmacokinetics

Molecular docking studies have been performed to investigate its binding modes with the dna active site . These studies can provide insights into the compound’s pharmacokinetic properties and its potential bioavailability .

Result of Action

The compound’s interaction with DNA results in the disruption of normal DNA functioning . This can lead to the inhibition of DNA replication and transcription, which can in turn inhibit the growth and proliferation of cancer cells . As a result, the compound has demonstrated anticancer activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .

Future Directions

The [1,2,4]triazolo[4,3-a]quinoline derivatives show promise as potential anticancer agents . Future research could focus on further optimization and investigation to produce more potent analogs .

Biochemical Analysis

Biochemical Properties

The compound is known to interact with various biomolecules. It has been found to intercalate with DNA, which suggests its potential role in DNA-related biochemical reactions

Cellular Effects

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide has shown to exert effects on various types of cells. It has been evaluated against HepG2, HCT-116, and MCF-7 cells, showing potent activity . The compound influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is known to intercalate DNA, which could lead to changes in gene expression

properties

IUPAC Name

N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c19-13-6-8-14(9-7-13)20-17(24)11-25-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDOGOGRYJUVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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